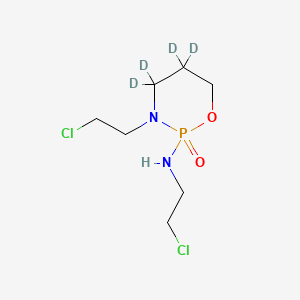

Ifosfamide-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ifosfamide-d4 is a deuterated analog of ifosfamide, a chemotherapeutic agent used primarily in the treatment of various cancers. Ifosfamide is an alkylating agent that belongs to the oxazaphosphorine group of nitrogen mustards. It is used in chemotherapy for the treatment of cancers such as testicular cancer, ovarian cancer, cervical cancer, osteosarcoma, bladder cancer, small cell lung cancer, and non-Hodgkin’s lymphoma .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ifosfamide-d4 involves the incorporation of deuterium atoms into the ifosfamide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route for ifosfamide involves the reaction of 2-chloroethylamine hydrochloride with diethyl phosphite, followed by cyclization to form the oxazaphosphorine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as the non-deuterated form, with additional steps to ensure the incorporation of deuterium. The process involves strict control of reaction conditions to achieve high yields and purity of the final product. The use of deuterated solvents and reagents is crucial in the industrial synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Ifosfamide-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form active metabolites.

Reduction: Reduction reactions can lead to the formation of inactive metabolites.

Substitution: Substitution reactions can occur at the chloroethyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include cytochrome P450 enzymes in the liver.

Reduction: Reducing agents such as glutathione can lead to the formation of inactive metabolites.

Substitution: Nucleophiles such as water or amines can participate in substitution reactions.

Major Products Formed

The major products formed from these reactions include active metabolites such as 4-hydroxyifosfamide and inactive metabolites such as dechloroethylifosfamide .

Wissenschaftliche Forschungsanwendungen

Ifosfamide-d4 is used extensively in scientific research due to its deuterated nature, which allows for detailed studies of its pharmacokinetics and metabolism. It is used in:

Chemistry: To study the reaction mechanisms and pathways of ifosfamide.

Biology: To investigate the biological effects and interactions of ifosfamide at the molecular level.

Medicine: To develop improved therapeutic strategies and to understand the drug’s metabolism and toxicity.

Industry: To produce more stable and effective formulations of ifosfamide for clinical use

Wirkmechanismus

Ifosfamide-d4 exerts its effects through alkylation of DNA, leading to the formation of cross-links between DNA strands. This inhibits DNA replication and transcription, ultimately causing cell death. The biotransformation of this compound in the liver by cytochrome P450 enzymes is essential for its activation. The active metabolites, such as 4-hydroxyifosfamide, are responsible for the cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Ifosfamide-d4 is similar to other oxazaphosphorine compounds such as cyclophosphamide and trofosfamide. it has unique properties due to the presence of deuterium atoms, which can lead to differences in metabolism and pharmacokinetics. Compared to cyclophosphamide, this compound requires higher doses to achieve similar therapeutic effects due to extensive inactivation by dechloroethylation .

List of Similar Compounds

- Cyclophosphamide

- Trofosfamide

- Mafosfamide

- Sufosfamide

- Glufosfamide

Eigenschaften

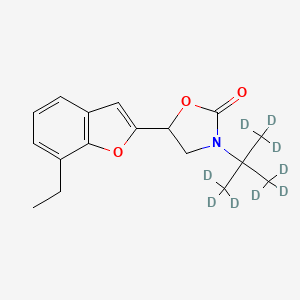

IUPAC Name |

N,3-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/i1D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMGKSMUEGBAAB-QEOHIWEKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)NCCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(COP(=O)(N(C1([2H])[2H])CCCl)NCCCl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675971 |

Source

|

| Record name | 3-(2-Chloroethyl)-2-[(2-chloroethyl)amino](4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189701-13-0 |

Source

|

| Record name | 3-(2-Chloroethyl)-2-[(2-chloroethyl)amino](4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,1-Dimethylethyl-d9)-5-[7-(1-hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone](/img/structure/B564821.png)

![4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B564839.png)